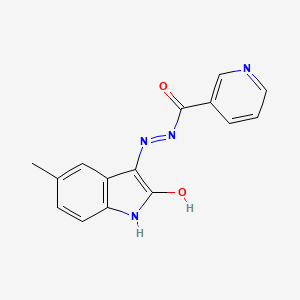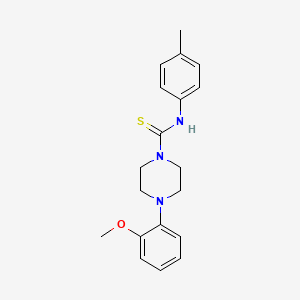
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as INDH, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in cancer cells involves the activation of the intrinsic apoptotic pathway. This compound induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and exhibits minimal side effects. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanisms of action of this compound in other disease models, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of cancer and other diseases. Its low toxicity profile and minimal side effects make it an attractive candidate for further research. Future studies on this compound may lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the condensation of 5-methyl-1,2-dihydro-3H-indole-2,3-dione and nicotinic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits anticancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. In addition, this compound has also been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-9-4-5-12-11(7-9)13(15(21)17-12)18-19-14(20)10-3-2-6-16-8-10/h2-8,17,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNWNWENYXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)




![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)


![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)